![molecular formula C16H22ClNOS B5770816 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B5770816.png)
3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as mTOR inhibitors, which are used to treat various types of cancer. In
作用机制
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide involves the inhibition of the mTOR pathway. This pathway is involved in the regulation of cell growth and division, and is often overactive in cancer cells. By inhibiting this pathway, 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide can slow down or stop the growth of cancer cells, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and renal cell carcinoma. In vivo studies have shown that 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide can inhibit tumor growth in animal models of cancer. However, 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide can also have off-target effects on other signaling pathways, which can lead to unwanted side effects.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide in lab experiments is its specificity for the mTOR pathway. This allows researchers to study the effects of inhibiting this pathway on various cellular processes, without the confounding effects of other signaling pathways. However, one of the limitations of using 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide is its potential off-target effects, which can lead to unwanted side effects and complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide. One area of research is the development of more specific mTOR inhibitors that can target the pathway more effectively and with fewer side effects. Another area of research is the combination of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide with other anti-cancer agents, to enhance its efficacy and reduce the development of resistance. Finally, the use of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide in combination with immunotherapy is also an area of active research, as it may enhance the immune response against cancer cells.
Conclusion:
In conclusion, 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide is a promising anti-cancer agent that works by inhibiting the mTOR pathway. Its specificity for this pathway makes it a useful tool for studying various cellular processes, although its potential off-target effects can complicate the interpretation of experimental results. Future research will focus on developing more specific mTOR inhibitors, combining 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide with other anti-cancer agents, and using it in combination with immunotherapy.
合成方法
The synthesis of 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide involves several steps, starting from readily available starting materials. The first step involves the preparation of 4-chlorothiophenol, which is then reacted with cycloheptylamine to form the corresponding amine. This amine is then reacted with 3-(tert-butoxycarbonylamino)propanoic acid to form the desired compound, 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through various purification techniques.
科学研究应用
3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It works by inhibiting the activity of the mTOR pathway, which is involved in cell growth and division. By inhibiting this pathway, 3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide can slow down or stop the growth of cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-13-7-9-15(10-8-13)20-12-11-16(19)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJZMLUHGQBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

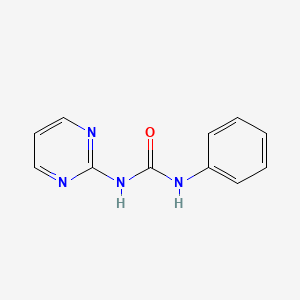
methyl]amino}benzoate](/img/structure/B5770742.png)
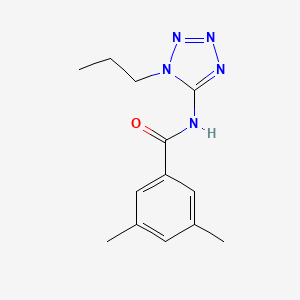
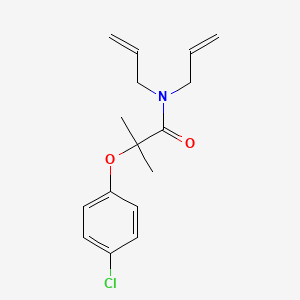
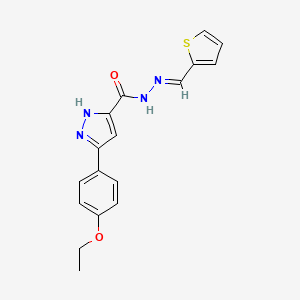
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)
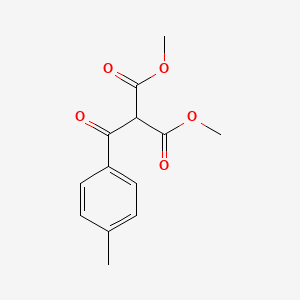
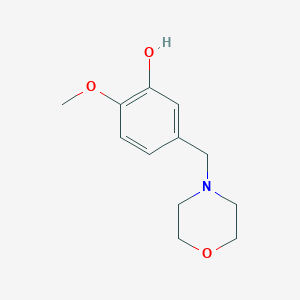
![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)
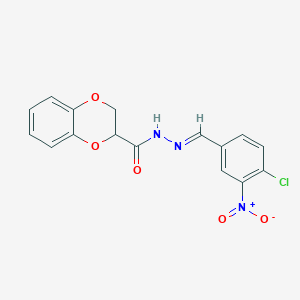
![methyl 4-({N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5770803.png)
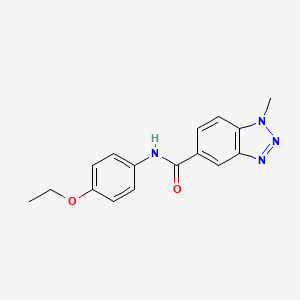
![2-{4-chloro-2-methyl-5-[(methylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5770819.png)
![4-[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5770826.png)